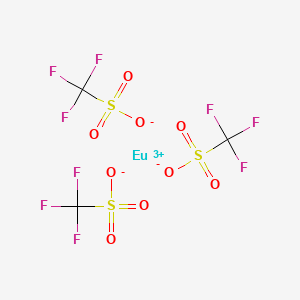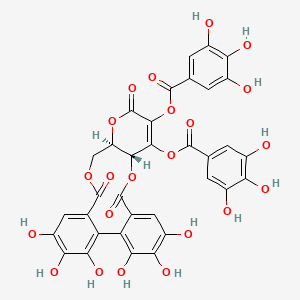
Europium(III) trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Europium(III) trifluoromethanesulfonate is used in various fields including materials science, organic synthesis, and catalysis. It is also used in the Aldol reaction of silyl enol ethers with aldehydes .Molecular Structure Analysis
The molecular structure of Europium(III) trifluoromethanesulfonate is represented by the formula (CF3SO3)3Eu . It has a molecular weight of 599.17 .Chemical Reactions Analysis
Europium(III) trifluoromethanesulfonate is a water-tolerant Lewis acid used in the Aldol reaction of silyl enol ethers with aldehydes .Physical And Chemical Properties Analysis
Europium(III) trifluoromethanesulfonate is a white crystalline powder that is soluble in water, alcohols, and acetonitrile. It has unique physical and chemical properties that make it useful for various fields of research and industry.Scientific Research Applications
Aldol Reaction Catalyst
Europium(III) trifluoromethanesulfonate is known to be a water-tolerant Lewis acid . This property makes it a useful catalyst in the Aldol reaction of silyl enol ethers with aldehydes . The Aldol reaction is a fundamental chemical reaction in organic chemistry, and the ability to catalyze this reaction in the presence of water is a significant advantage.
Lanthanide Salt
As a lanthanide salt, Europium(III) trifluoromethanesulfonate is part of a group of chemical compounds that have unique properties due to the presence of lanthanide ions . These properties can be exploited in various fields of research, including materials science and medicinal chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
Europium(III) trifluoromethanesulfonate, also known as Europium(III) triflate, is primarily used as a catalyst in organic synthesis . Its primary target is the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Europium(III) trifluoromethanesulfonate facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid and is used in the Aldol reaction of silyl enol ethers with aldehydes . In this reaction, it likely acts by coordinating to the carbonyl oxygen of the aldehyde, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the silyl enol ether.
Biochemical Pathways
The specific biochemical pathways affected by Europium(III) trifluoromethanesulfonate depend on the specific reactions it is used to catalyze. In the case of the Aldol reaction, the compound aids in the formation of a new carbon-carbon bond, which is a fundamental process in organic synthesis and can lead to the production of a wide variety of complex organic molecules .
Result of Action
The result of Europium(III) trifluoromethanesulfonate’s action is the facilitation of chemical reactions, specifically the Aldol reaction of silyl enol ethers with aldehydes . By acting as a catalyst, it speeds up these reactions and allows them to occur under milder conditions than would otherwise be possible.
properties
IUPAC Name |
europium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Eu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNOVENTEPVGEJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3EuF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433321 | |
| Record name | europium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(III) trifluoromethanesulfonate | |
CAS RN |
52093-25-1 | |
| Record name | europium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Europium(III) trifluoromethanesulfonate in organic synthesis?
A1: Europium(III) trifluoromethanesulfonate acts as a Lewis acid catalyst in various organic reactions. For instance, it efficiently catalyzes the C4 selective aminolysis of a 3,4-epoxy alcohol by benzylamine. [] This selectivity is crucial for the synthesis of complex molecules like the antipsychotic agent (+)-Nemonapride. []
Q2: How does the structure of Europium(III) trifluoromethanesulfonate contribute to its catalytic activity?
A2: While the provided research focuses on its application, a deeper understanding of its structure-activity relationship can be inferred. Europium(III), being a lanthanide, possesses a large ionic radius and a high coordination number. This allows it to effectively coordinate with oxygen-containing functional groups like those found in epoxy alcohols, facilitating the desired transformation. [] Further research may explore modifications to the trifluoromethanesulfonate ligand to fine-tune the catalyst's activity and selectivity.
Q3: Are there any other applications of Europium(III) trifluoromethanesulfonate beyond organic synthesis?
A3: Yes, Europium(III) trifluoromethanesulfonate has been explored in coordination chemistry. It reacts with partially reduced calix[4]arenes to form binuclear complexes. [] These complexes provide insights into the coordination behavior of calixarenes and could potentially have applications in areas like sensing or separation science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)
![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)




![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)


![1-[2-(4-Benzyl-phenoxy)-ethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B1240853.png)
![[7-hydroxy-1-(1-hydroxyethyl)-8-methyl-6-oxo-1,2,3,8,10,11-hexahydro-6H-benzo[cd]pyrano[3,4-g]pyrrolo[1,2-a]indol-10-yl]acetic acid](/img/structure/B1240855.png)
![4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid](/img/structure/B1240859.png)